molecular formula C12H8FN3 B2381317 3-(6-Aminopyridin-2-yl)-5-fluorobenzonitrile CAS No. 1527692-13-2

3-(6-Aminopyridin-2-yl)-5-fluorobenzonitrile

Cat. No. B2381317
M. Wt: 213.215
InChI Key: IUOQKWUJLACALT-UHFFFAOYSA-N
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Description

“3-(6-Aminopyridin-2-yl)-5-fluorobenzonitrile” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a nitrile group, which is a carbon triple-bonded to a nitrogen . The compound also has a fluorine atom attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the pyridine and benzene rings . The electron-withdrawing nitrile and fluorine groups could potentially have an impact on the electronic distribution within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitrile group could increase its polarity .

Scientific Research Applications

1. Corrosion Inhibition Properties of Schiff Base Derivative

  • Application Summary : The Schiff base derivative, 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO), was investigated for its effectiveness in preventing mild steel corrosion in a hydrochloric acid (HCl) environment .
  • Methods of Application : The study used weight loss measurements, potentiodynamic polarization measurements, electrochemical impedance spectroscopy techniques, and surface characterization to investigate the effectiveness of MTIO .
  • Results : The experimental results showed that 0.5 mM MTIO exhibited a satisfactory inhibitor efficiency of 96.9% at 303 K .

2. Quantum Chemical Elucidation on Corrosion Inhibition Efficiency of Schiff Base

  • Application Summary : The study investigated the corrosion inhibition of Schiff base, namely 2-((2-hydroxy-5-methoxybenzylidene)amino)pyridine (HMAP), for mild steel in a 1 M hydrochloric acid environment .
  • Methods of Application : The study used weight loss and scanning electron microscopy techniques, along with quantum chemical calculations based on density functional theory (DFT) .
  • Results : The results illustrated that HMAP is a superior inhibitor for the corrosion of mild steel in a 1.0M hydrochloric acid environment, and inhibition efficiency is higher than 90.0% at 0.5 g/L HMAP .

3. Chemodivergent Synthesis of N-(pyridin-2-yl)amides

  • Application Summary : The study discusses the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
  • Methods of Application : The synthesis was achieved under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
  • Results : The study resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

4. Thermoresponsive Functional Polymers

  • Application Summary : The study discusses the synthesis of thermoresponsive functional polymers based on 2,6-diaminopyridine motif with tunable UCST behaviour in water/alcohol mixtures .
  • Methods of Application : The polymers were synthesized via free radical polymerization and reversible addition–fragmentation chain transfer (RAFT) polymerization .
  • Results : The obtained polymers displayed upper critical solution temperature (UCST)-type reversible thermoresponsiveness in water/alcohol mixtures .

Future Directions

The study of novel pyridine derivatives is a vibrant field due to their wide range of biological activities . Future research could focus on synthesizing this compound and studying its properties and potential applications.

properties

IUPAC Name

3-(6-aminopyridin-2-yl)-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-10-5-8(7-14)4-9(6-10)11-2-1-3-12(15)16-11/h1-6H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOQKWUJLACALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C2=CC(=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Aminopyridin-2-yl)-5-fluorobenzonitrile

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